2-(3,4-Dichlorophenylmethoxy)phenylboronic acid
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Overview
Description
2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3,4-dichlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 3,4-dichlorophenylmethanol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenylmethoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: Reaction with alcohols to form boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Boronic Esters: Formed through esterification.
Scientific Research Applications
2-(3,4-Dichlorophenylmethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the 3,4-dichlorophenylmethoxy group, making it less sterically hindered.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the dichlorophenylmethoxy group, affecting its reactivity and applications.
Uniqueness
2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is unique due to the presence of the 3,4-dichlorophenylmethoxy group, which can influence its reactivity and interactions in chemical reactions, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
[2-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABNQEUHOHNWOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655548 |
Source
|
Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-84-6 |
Source
|
Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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